1-Bromo-2-prop-1-en-1-ylnaphthalene
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Overview
Description
1-Bromo-2-((E)-prop-1-enyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom attached to the naphthalene ring and a prop-1-enyl group in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 1-bromonaphthalene . The subsequent step involves the coupling of 1-bromonaphthalene with a suitable prop-1-enyl precursor under specific reaction conditions .
Industrial Production Methods
Industrial production of 1-bromo-2-((E)-prop-1-enyl)naphthalene may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((E)-prop-1-enyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of nitriles.
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of reduced naphthalene derivatives.
Scientific Research Applications
1-Bromo-2-((E)-prop-1-enyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-((E)-prop-1-enyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The bromine atom and the prop-1-enyl group play crucial roles in determining the reactivity and interaction of the compound with various substrates.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but with a methyl group instead of a prop-1-enyl group.
1-Bromonaphthalene: Lacks the prop-1-enyl group, making it less reactive in certain reactions.
Uniqueness
1-Bromo-2-((E)-prop-1-enyl)naphthalene is unique due to the presence of both the bromine atom and the prop-1-enyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H11Br |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-2-prop-1-enylnaphthalene |
InChI |
InChI=1S/C13H11Br/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-9H,1H3 |
InChI Key |
FISDLGMUDYGOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
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